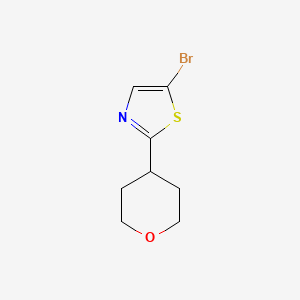
3-(4-fluorophenyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1-methyl-1H-indole is a compound that belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the 3-position and a methyl group at the 1-position of the indole ring imparts unique chemical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI) . The highest yields are achieved using tetrazole-1-acetic acid as the ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and indole oxides.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-1-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signal transduction pathways. Its fluorophenyl group enhances its binding affinity to specific targets, leading to pronounced biological effects .
Comparación Con Compuestos Similares
- 1H-Indole, 3-(4-fluorophenyl)-1-isopropyl-
- 1H-Indole, 3-(4-fluorophenyl)-1-ethyl-
- 1H-Indole, 3-(4-fluorophenyl)-1-benzyl-
Comparison: Compared to its analogs, 3-(4-fluorophenyl)-1-methyl-1H-indole exhibits unique properties due to the presence of the methyl group at the 1-position. This structural variation influences its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various fields of research .
Propiedades
Número CAS |
93957-59-6 |
|---|---|
Fórmula molecular |
C15H12FN |
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-10-14(11-6-8-12(16)9-7-11)13-4-2-3-5-15(13)17/h2-10H,1H3 |
Clave InChI |
VWODPNVWAQYCLY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)-](/img/structure/B8748939.png)
![Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8748941.png)




![N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B8748982.png)






